molecular formula C24H26O7 B10789455 Praeruptorin B; Anomalin

Praeruptorin B; Anomalin

Cat. No.: B10789455
M. Wt: 426.5 g/mol
InChI Key: PNTWXEIQXBRCPS-MFUUIURDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Praeruptorin B can be synthesized through several chemical routes. One common method involves the isolation of the compound from the roots of Peucedanum praeruptorum using solvent extraction followed by chromatographic purification . The synthetic route typically involves the use of organic solvents such as methanol or ethanol for extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Praeruptorin B involves large-scale extraction from plant sources. The roots of Peucedanum praeruptorum are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol. The extract is concentrated and purified using chromatographic techniques to obtain high-purity Praeruptorin B .

Chemical Reactions Analysis

Types of Reactions

Praeruptorin B undergoes various chemical reactions, including:

    Oxidation: Praeruptorin B can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert Praeruptorin B into its reduced forms using reducing agents like sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another. For example, halogenation can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogen sources like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered pharmacological properties.

    Reduction: Formation of reduced derivatives with potential changes in biological activity.

    Substitution: Formation of halogenated derivatives with modified chemical and biological properties.

Comparison with Similar Compounds

Praeruptorin B is unique among pyranocoumarins due to its specific pharmacological profile. Similar compounds include:

Praeruptorin B stands out due to its broad spectrum of pharmacological activities and its potential for therapeutic applications in various diseases.

Properties

Molecular Formula

C24H26O7

Molecular Weight

426.5 g/mol

IUPAC Name

[8,8-dimethyl-9-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8+

InChI Key

PNTWXEIQXBRCPS-MFUUIURDSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C/C)/C

Canonical SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C

Origin of Product

United States

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